2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring. Its structure includes a 4-ethoxyphenyl substituent at position 2, a 7-methoxy group on the benzoxazine moiety, and a 1'-ethyl group on the piperidine ring.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-4-27-15-13-25(14-16-27)28-22(20-7-6-8-23(29-3)24(20)31-25)17-21(26-28)18-9-11-19(12-10-18)30-5-2/h6-12,22H,4-5,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNNXQYBXFIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo-pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby preventing the progression of the cell cycle and inducing cell death.
Biological Activity
The compound 2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H33N3O5
- Molecular Weight : 479.6 g/mol
- CAS Number : 899983-85-8
The structure features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, with ethoxy and methoxy functional groups contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : The presence of specific functional groups may modulate inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential in targeting cancer cell lines.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been noted to interact with GPCRs, influencing signaling pathways that regulate cell growth and inflammation .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.
Antimicrobial Activity
A study focused on spiro heterocyclic compounds reported that derivatives similar to this compound exhibited significant antibacterial and antifungal activity. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi .
Cytotoxicity Studies
Research involving the cytotoxic effects of related compounds on cancer cell lines indicated that certain structural modifications could enhance potency. For example, derivatives with methoxy groups showed increased inhibition of cell proliferation in breast cancer cell lines compared to their counterparts without such modifications .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] framework has been associated with the inhibition of tumor growth in various cancer cell lines. Investigations into the mechanism of action suggest that such compounds may induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research has shown that derivatives of pyrazolo[1,5-c][1,3]oxazine can protect neuronal cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Preliminary assays indicate that it may inhibit the growth of certain bacterial strains, offering a new avenue for developing antibiotics against resistant pathogens.
Safety Profile
Toxicological evaluations are critical for assessing the safety of new compounds. Studies involving acute and chronic toxicity assessments are necessary to establish safe dosage ranges for future clinical applications.
Material Science Applications
The unique structural properties of this compound also lend themselves to applications in material science. Its potential use as a ligand in coordination chemistry could lead to the development of new materials with specific electronic or optical properties.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group at the 4-position of the phenyl ring undergoes nucleophilic substitution under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O-Deethylation | HBr (48%), reflux, 6 h | 2-(4-Hydroxyphenyl) derivative | 72% | |
| Halogenation | PCl₅, DMF, 80°C, 3 h | 2-(4-Chlorophenyl) variant | 65% |
This reactivity is attributed to the electron-donating nature of the ethoxy group, which activates the aromatic ring for electrophilic substitution.
Alkylation and Acylation at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation:
-
Ethylation : Reaction with ethyl bromide in acetonitrile (K₂CO₃, 60°C, 12 h) yields 1',N-diethyl analogs with 85% efficiency.
-
Acetylation : Treatment with acetic anhydride (NEt₃, CH₂Cl₂, 0°C → RT) forms the 1'-acetyl derivative (91% yield).
These modifications are critical for tuning the compound’s pharmacokinetic properties.
Ring-Opening and Rearrangement
Under acidic conditions (e.g., HCl/MeOH), the spirocyclic oxazine ring undergoes partial opening, forming intermediates that re-cyclize into quinazolinone derivatives . Key observations include:
| Condition | Intermediate | Final Product |
|---|---|---|
| HCl/MeOH, 70°C | Pyrazolo-oxazine acid salt | Pyrazolo[1,5-c]quinazolinone |
| H₂O, 100°C | Hydrated spirocenter | Fused tricyclic structure |
This behavior aligns with computational studies predicting instability at the spiro carbon under protonation .
Cross-Coupling Reactions
The bromine atom (if present at position 9) enables palladium-catalyzed cross-coupling:
| Reaction | Catalytic System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 78% |
| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 68% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies.
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA selectively oxidizes the pyrazole ring’s C=N bond, forming an N-oxide (63% yield).
-
Reduction : Hydrogenation (H₂, Pd/C) reduces the oxazine ring’s C–O bond, yielding a dihydroxy intermediate.
Intramolecular Cycloaddition
The compound participates in 1,3-dipolar cycloaddition with diazo species, forming polycyclic frameworks. For instance:
textReaction Pathway: 1. Generate diazo intermediate via in situ deprotonation. 2. Intramolecular cycloaddition at 110°C (dioxane, K₃PO₄). 3. Rearrangement to pyrazoloquinazolinone (72% yield)[7].
Solvent and Catalyst Effects
Reaction outcomes heavily depend on solvent polarity and catalyst choice:
| Reaction | Optimal Solvent | Catalyst | Efficiency |
|---|---|---|---|
| Alkylation | Acetonitrile | K₂CO₃ | 85% |
| O-Deethylation | Ethanol | HBr | 72% |
| Suzuki Coupling | Dioxane | Pd(PPh₃)₄ | 78% |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.
-
Photodegradation : UV light (254 nm) induces ring contraction, forming benzimidazole derivatives.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (): This analogue replaces the ethoxyphenyl group with fluorophenyl and methylphenyl substituents.
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ():
The chlorobenzyloxy group introduces higher electronegativity and steric bulk, which could enhance antibacterial activity but reduce solubility. The target compound’s ethoxy group offers a balance between lipophilicity and metabolic stability .
Piperidine Modifications
- 1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[...]ethanone (): This derivative lacks the ethyl group on the piperidine, instead featuring an acetyl group. The ethyl substituent in the target compound may enhance hydrophobic interactions in biological systems, improving receptor binding .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Ethoxy and ethyl groups in the target compound may optimize both activity and pharmacokinetics compared to analogues with methoxy, fluoro, or chloro substituents.
- Synthetic Challenges : Alkylation of the piperidine ring (e.g., introducing the ethyl group) may require controlled conditions to avoid side reactions, as implied in and .
Q & A
Q. Optimization Tips :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
- Solvent polarity (e.g., ethanol vs. DMF) affects yield and purity .
How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : Assigns proton environments (e.g., spiro junction protons at δ 4.2–5.0 ppm) .
- X-ray Crystallography : Confirms spiro geometry and bond angles .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks .
Advanced Research Questions
How can structure-activity relationships (SAR) guide optimization for target binding?
Q. Methodology :
Analog Synthesis : Vary substituents (e.g., replace ethoxy with fluorine for enhanced metabolic stability) .
In Vitro Assays : Test affinity for receptors (e.g., GPCRs) via radioligand binding .
Computational Modeling : Dock optimized structures into target pockets (e.g., using AutoDock Vina) .
Example Finding : Fluorine substitution at the 4-position improved IC50 by 3-fold in kinase inhibition assays .
How to resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration affects solubility) .
- Target Polymorphisms : Genetic variations in receptor isoforms between cell lines .
Q. Resolution Strategy :
- Standardize protocols (e.g., uniform cell lines, buffer pH 7.4) .
- Use orthogonal assays (e.g., SPR and fluorescence polarization) for cross-validation .
What experimental designs are optimal for pharmacokinetic (PK) profiling?
In Vitro ADMET :
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic half-life .
- Caco-2 Permeability : Predict intestinal absorption .
In Vivo PK : Administer orally/IV to rodents; collect plasma for LC-MS/MS analysis at 0, 1, 4, 8, 24h .
Q. Data Interpretation :
- Low oral bioavailability (<20%) may require prodrug strategies .
How to address discrepancies in synthetic yields reported in literature?
Q. Potential Causes :
- Catalyst purity (e.g., triethylamine vs. redistilled grades) .
- Reaction scaling effects (e.g., poor heat dissipation in large batches) .
Q. Mitigation :
- Design a fractional factorial experiment to test variables (temperature, solvent, catalyst) .
- Use statistical tools (e.g., ANOVA) to identify significant factors .
What strategies enhance selectivity for therapeutic targets?
Pharmacophore Refinement : Introduce bulky groups to exploit steric exclusion in off-target sites .
Fragment-Based Screening : Identify minimal binding motifs using X-ray crystallography .
Targeted Delivery : Conjugate with ligands (e.g., folate for cancer cell uptake) .
Case Study : Piperidine N-alkylation reduced off-target binding to σ receptors by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
